![molecular formula C11H8BrNO4 B11721527 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid CAS No. 2006276-91-9](/img/structure/B11721527.png)
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-bromophenyl group and a hydroxy methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also features an isoxazole ring with bromophenyl and hydroxyphenyl substituents, but differs in the position and nature of the substituents.
Isoxazole derivatives: Other isoxazole derivatives may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
2006276-91-9 |
|---|---|
Molecular Formula |
C11H8BrNO4 |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16) |
InChI Key |
BCQPHWGGMUYPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721446.png)



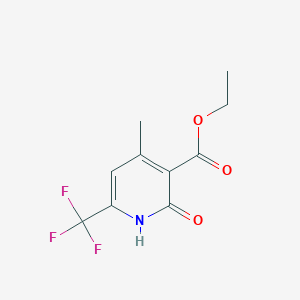
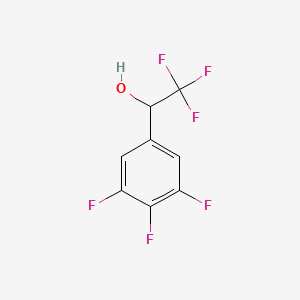
![1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11721489.png)
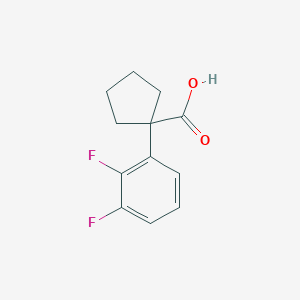
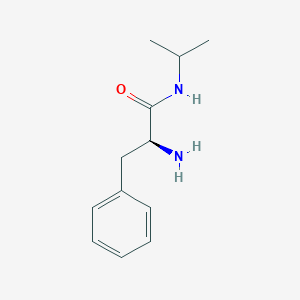
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B11721510.png)
![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11721518.png)
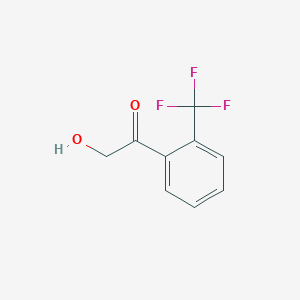
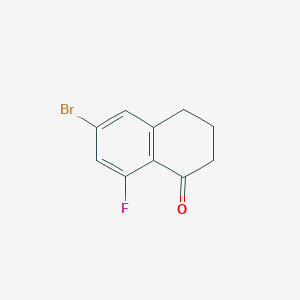
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)
